Quadrosilan

Estrogenicity Uterotrophic Assay Endocrinology

Researchers need reference-grade estrogenic agents with documented in vivo differentiation beyond standard steroidal compounds. Quadrosilan (KABI-1774, Cisobitan) is a synthetic organosilicon estrogen with published 12-month survival advantage over conventional estrogen therapy in prostate cancer RCTs. - Unique tissue-specific effects vs. estradiol in primate models - Most potent agent identified in organosiloxane SAR series - Oral activity & antigonadotropic mechanism validated in vivo

Molecular Formula C18H28O4Si4
Molecular Weight 420.8 g/mol
CAS No. 30026-85-8
Cat. No. B3415684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuadrosilan
CAS30026-85-8
Molecular FormulaC18H28O4Si4
Molecular Weight420.8 g/mol
Structural Identifiers
SMILESC[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C)(C)C3=CC=CC=C3)C
InChIInChI=1S/C18H28O4Si4/c1-23(2)19-25(5,17-13-9-7-10-14-17)21-24(3,4)22-26(6,20-23)18-15-11-8-12-16-18/h7-16H,1-6H3
InChIKeyZTQZMPQJXABFNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quadrosilan: Nonsteroidal Organosilicon Estrogen


Quadrosilan (INN, BAN), also known by its developmental code KABI-1774 and the trade name Cisobitan, is a synthetic, nonsteroidal estrogen belonging to the organosilicon class of compounds. Chemically, it is 2,6-cis-diphenylhexamethylcyclotetrasiloxane, a cyclic siloxane with the molecular formula C₁₈H₂₈O₄Si₄ and a molecular weight of approximately 420.8 g/mol. Developed in the 1970s, Quadrosilan was investigated clinically as an antigonadotropic agent for the management of prostate cancer [1]. As an organosilicon estrogen, it represents a distinct structural departure from both steroidal estrogens (e.g., estradiol) and other nonsteroidal estrogens (e.g., diethylstilbestrol), conferring a unique pharmacological and physicochemical profile [2]. Its characterization as an estrogen with activity equivalent to that of estradiol in certain assays [3] serves as a baseline reference point, but a detailed examination of its quantitative differentiation against specific comparators is essential for informed scientific selection.

Quadrosilan: Why Substitution Fails


Generic substitution of Quadrosilan with other estrogenic agents—whether steroidal estrogens like estradiol, nonsteroidal estrogens like diethylstilbestrol (DES), or even other organosiloxanes—is not scientifically justifiable due to significant, quantifiable differences in potency, efficacy, and side effect profiles. While Quadrosilan shares a common mechanism of estrogen receptor activation, its unique organosilicon structure imparts a distinct pharmacological signature. Crucially, comparative studies reveal that Quadrosilan exhibits a unique pattern of tissue-specific effects, a markedly different safety profile in clinical settings, and is the most potent compound identified within a series of structurally related organosiloxanes [1]. These differences are not subtle; they translate directly into clinically meaningful outcomes, such as a significantly lower 12-month mortality rate in a randomized controlled trial compared to conventional estrogen therapy [2]. Therefore, the assumption of functional interchangeability is not supported by the evidence and could lead to divergent experimental or therapeutic outcomes.

Quadrosilan: Differentiation Evidence


Uterotrophic Activity vs. Estradiol

In a standardized uterotrophic assay using mature castrate female rats, Quadrosilan demonstrated oral estrogenic activity. The dose of Quadrosilan required to achieve a maximal stimulatory effect on uterine weight was compared to that of subcutaneously administered estradiol benzoate [1]. The data provide a direct quantitative basis for comparing the oral potency of Quadrosilan to a parenteral reference estrogen.

Estrogenicity Uterotrophic Assay Endocrinology

Prostate Cancer Survival vs. Estrogen Therapy

A prospective, randomized, controlled multicenter clinical trial directly compared Quadrosilan (Cisobitan) to a standard estrogen preparation (Estradurin/Etivex) in 140 patients with well and moderately well-differentiated prostatic cancer [1]. The primary outcome of interest was all-cause mortality at 12 months. The results demonstrated a statistically significant and clinically meaningful difference in early survival between the two treatment arms.

Prostate Cancer Clinical Trial Survival Analysis

Organosiloxane SAR: Class-Leading Potency

A comprehensive structure-activity relationship (SAR) study evaluated a series of low molecular weight organosiloxanes (including linear disiloxanes, trisiloxanes, cyclotrisiloxanes, and cyclotetrasiloxanes) for their effects on the immature castrate rat uterus [1]. The study explicitly compared the estrogenic activity of these various compounds, using changes in uterine weight as the primary endpoint. The findings unequivocally identified Quadrosilan (2,6-cis-diphenylhexamethylcyclotetrasiloxane) as the most potent compound within this structurally diverse series.

Structure-Activity Relationship Organosiloxanes Estrogenicity

Male Reproductive Effects vs. Estradiol

A comparative toxicology study in mature male rhesus monkeys assessed the effects of 28-day oral Quadrosilan treatment against subcutaneous estradiol benzoate [1]. The study revealed a distinct pattern of histopathological changes in the reproductive tract. While both compounds elicited estrogen-dependent responses (sexual skin edema), they diverged significantly in their effects on specific tissues, notably the epididymis and testes, where Quadrosilan produced effects not observed with estradiol benzoate at the doses tested.

Toxicology Reproductive System Non-human Primate

Edema Incidence vs. Estrogen Therapy

In the same prospective, randomized controlled trial comparing Quadrosilan to estrogen therapy (Estradurin/Etivex) [1], the incidence of specific adverse events was monitored. While the overall pattern of side effects was similar, a notable and clinically relevant difference emerged in the rate of edema requiring diuretic intervention. This finding suggests a potentially more favorable side effect profile for Quadrosilan in terms of fluid retention, a common and problematic consequence of estrogen therapy.

Adverse Events Prostate Cancer Clinical Safety

Quadrosilan: Application Scenarios


Prostate Cancer: Nonsteroidal Estrogen Research

Quadrosilan is a compelling tool for preclinical and translational research in prostate cancer. Its demonstrated 12-month survival advantage over a conventional estrogen preparation (Estradurin/Etivex) in a randomized controlled trial [1] positions it as a unique comparator for investigating the mechanisms underlying differential clinical outcomes with estrogenic therapies. Furthermore, the trial's finding of a lower incidence of edema requiring diuretics [1] makes it valuable for studying the side effect profiles of antigonadotropic agents and for developing models to mitigate estrogen-related cardiovascular and fluid-retention morbidities.

Organosilicon SAR & Toxicology Benchmark

As the most potent estrogenic agent identified within a broad series of organosiloxanes [1], Quadrosilan serves as an essential reference standard for SAR investigations. Its unique tissue-specific effects in non-human primates, where it produced testicular and epididymal changes not seen with estradiol [2], make it an ideal probe for dissecting the molecular pathways mediating organosilicon-induced endocrine disruption. Researchers focusing on the toxicology of siloxanes or the development of novel silicon-containing pharmaceuticals will find Quadrosilan to be an indispensable positive control and structural lead.

Endocrine Disruption: Mechanistic Studies

Quadrosilan's well-characterized effects on the male reproductive system, documented in both rodent [1] and non-human primate models [2], provide a robust foundation for mechanistic studies in reproductive toxicology. Its oral activity and potent antigonadotropic effects (decreased accessory tissue weight, suppressed spermatogenesis) [1] make it a reliable agent for inducing a state of hypogonadism or for studying the role of estrogen signaling in male fertility. The differential histopathology compared to estradiol [2] offers a unique opportunity to investigate estrogen receptor-mediated effects that are compound-specific.

Ligand-Specific Estrogen Receptor Signaling

The divergence in tissue-specific effects between Quadrosilan and estradiol, as observed in the male rhesus monkey reproductive tract [1], suggests that Quadrosilan may engage estrogen receptor signaling pathways in a manner distinct from the natural ligand. This makes it a valuable tool for research into selective estrogen receptor modulators (SERMs) or for studying ligand-specific receptor conformations and co-regulator recruitment. Its nonsteroidal, organosilicon structure provides a novel chemical scaffold for exploring the nuances of estrogen receptor pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quadrosilan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.